molecular formula C12H13N3O2 B11744349 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

Cat. No.: B11744349
M. Wt: 231.25 g/mol
InChI Key: NEXVBQSRPRQZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-Methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted at the 4-position with a methyl group, connected via an aminomethyl linker to the 2-position of the benzoic acid core.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H13N3O2/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17)

InChI Key

NEXVBQSRPRQZBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of pyrazole derivatives, including those similar to this compound, against different cancer types. The results showed substantial inhibition rates against leukemia and CNS cancer cell lines, suggesting that such compounds could be promising candidates for further development as anticancer agents .

CompoundCancer Cell LineInhibition Rate (%)
This compoundMOLT-4 (Leukemia)84.19%
This compoundSF-295 (CNS)72.11%

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
In a comparative study, various pyrazole derivatives were tested for their antimicrobial activity. The findings indicated that certain compounds exhibited significant antimicrobial effects, which could be attributed to their structural characteristics that facilitate interaction with microbial targets .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µM
This compoundEscherichia coli0.8 µM

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three closely related derivatives, emphasizing structural variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position (Benzoic Acid) Pyrazole Substituents
2-{[(1-Methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid C₁₂H₁₃N₃O₂ (inferred) ~231.26 2-position 1-methyl at pyrazole 4-position
2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid 953076-87-4 C₁₁H₁₀N₂O₂ 202.21 2-position 1-methyl at pyrazole 4-position
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid 1006963-91-2 C₁₄H₁₇N₃O₂ 259.30 4-position 1-ethyl, 5-methyl at pyrazole 4-position
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid 1197226-10-0 C₁₃H₁₆ClN₃O₂ 281.74 4-position 1-methyl at pyrazole 3-position

Key Observations:

Positional Isomerism :

  • The benzoic acid substitution (2- vs. 4-) and pyrazole linkage position (3- vs. 4-) influence molecular conformation and electronic properties. For example, the 4-substituted benzoic acid in may enhance solubility compared to the 2-substituted target compound .

Chlorine in introduces electronegativity, altering reactivity and binding affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrazole integration. Regioselectivity challenges arise in differentiating pyrazole 3- and 4-positions .

Research Findings and Implications

  • Biological Activity: Analogs like 4-[...]-benzoic acid (compound 12 in ) inhibit MMP-13, a metalloprotease implicated in arthritis. The pyrazole-aminomethyl motif likely contributes to chelating active-site zinc ions . Anti-tumor benzoic acid derivatives (e.g., Av7 in ) suggest that the target compound’s scaffold could be optimized for cytotoxicity against cancer cell lines.
  • Higher molecular weight in and may reduce bioavailability, necessitating formulation adjustments.
  • Thermodynamic Stability :

    • Methyl groups on pyrazole (as in the target compound) improve metabolic stability compared to ethyl or chlorine substituents, which may undergo oxidative degradation .

Biological Activity

2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2}, with a molecular weight of 245.28 g/mol. The compound features a pyrazole moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the pyrazole structure often exhibit significant biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : Pyrazole derivatives can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Biological Activity Overview

Activity Description References
AnticancerInhibition of growth in lung, breast, and liver cancer cell lines.
Anti-inflammatoryReduction in inflammatory markers and cytokine production.
AntimicrobialSome derivatives show activity against bacterial strains.
AntioxidantExhibits properties that combat oxidative stress.

1. Anticancer Studies

A study published in ACS Omega demonstrated that compounds with a 1H-pyrazole scaffold exhibited significant antiproliferative activity against various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The study highlighted that modifications to the pyrazole structure could enhance anticancer efficacy, suggesting that this compound may hold similar potential due to its structural characteristics .

2. Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines in vitro. For instance, a derivative similar to this compound was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

3. Antioxidant Properties

The antioxidant capacity of pyrazole compounds has been explored, revealing their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or Mannich reactions. For example, cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C is a validated approach . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Reaction monitoring via TLC or HPLC ensures intermediate purity. For pyrazole derivatives, cyclocondensation of acetoacetate esters with phenylhydrazine derivatives is common, followed by hydrolysis to yield the carboxylic acid .

Q. How is structural characterization of this compound performed, and what spectral data are critical for confirmation?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H stretches ~3400 cm⁻¹) .
  • NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm for pyrazole-CH₃) and aromatic protons (δ ~7.0–8.5 ppm for benzoic acid). ¹³C NMR verifies the carboxylic acid carbon (δ ~170 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, particularly for assessing intramolecular hydrogen bonding .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Methodological Answer : Standard protocols include:

  • Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Agar diffusion assays to assess zone-of-inhibition diameter.
  • Comparative analysis with reference drugs (e.g., ciprofloxacin) ensures relevance. Note: Activity discrepancies may arise from bacterial efflux pumps or compound solubility limitations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. For pyrazole derivatives, Mulliken charges on nitrogen atoms correlate with antimicrobial efficacy .
  • Molecular docking : Simulates binding to target enzymes (e.g., E. coli DNA gyrase). Pyrazole-amine moieties often interact with catalytic residues (e.g., ASP73, TYR122) via hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies address low aqueous solubility of this compound in pharmacological studies?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to produce water-soluble carboxylate salts.
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester), which hydrolyzes in vivo to the active form .

Q. How do structural modifications (e.g., halogenation, methyl substitution) influence the compound’s bioactivity?

  • Methodological Answer :

  • Halogenation : Adding -Cl or -F to the pyrazole ring enhances antimicrobial potency by increasing lipophilicity and membrane penetration. For example, 5-chloro derivatives show MIC values 4× lower than non-halogenated analogs .
  • Methyl substitution : A 1-methyl group on the pyrazole ring improves metabolic stability by reducing CYP450-mediated oxidation .
  • SAR analysis : Compare IC₅₀ values of derivatives in enzyme inhibition assays to identify critical substituents .

Q. How should researchers interpret conflicting data in biological activity across studies (e.g., varying MIC values)?

  • Methodological Answer :

  • Standardize assays : Use identical bacterial strains, growth media (e.g., Mueller-Hinton agar), and inoculum sizes.
  • Control for compound purity : HPLC purity ≥95% minimizes false negatives .
  • Evaluate efflux pump activity : Use inhibitors like PAβN to determine if resistance mechanisms skew results .

Q. What analytical methods quantify trace impurities in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/0.1% formic acid gradient) detect impurities at ≤0.1% levels.
  • ICP-OES : Screens for heavy metal catalysts (e.g., Pd, Cu) from coupling reactions .
  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolysis or oxidation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.